molecular formula C24H19N6NaO5S B13776890 Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate CAS No. 71002-19-2

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate

Cat. No.: B13776890
CAS No.: 71002-19-2
M. Wt: 526.5 g/mol
InChI Key: JZEMDMQSSTZESF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-acetamidophenylamine, followed by coupling with 4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes. The use of continuous flow reactors and automated control systems ensures consistent quality and yield. The reaction mixture is typically purified through crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 3-((4-acetamidophenyl)azo)-4-amino-5-hydroxy-6-(phenylazo)naphthalene-1-sulphonate is unique due to its specific structural arrangement, which provides distinct color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes .

Properties

CAS No.

71002-19-2

Molecular Formula

C24H19N6NaO5S

Molecular Weight

526.5 g/mol

IUPAC Name

sodium;3-[(4-acetamidophenyl)diazenyl]-4-amino-5-hydroxy-6-phenyldiazenylnaphthalene-1-sulfonate

InChI

InChI=1S/C24H20N6O5S.Na/c1-14(31)26-15-7-9-17(10-8-15)28-30-20-13-21(36(33,34)35)18-11-12-19(24(32)22(18)23(20)25)29-27-16-5-3-2-4-6-16;/h2-13,32H,25H2,1H3,(H,26,31)(H,33,34,35);/q;+1/p-1

InChI Key

JZEMDMQSSTZESF-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=CC(=C3C=CC(=C(C3=C2N)O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.